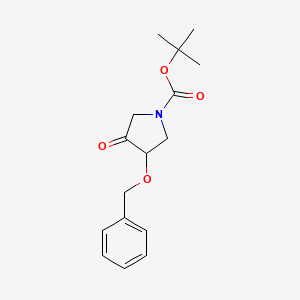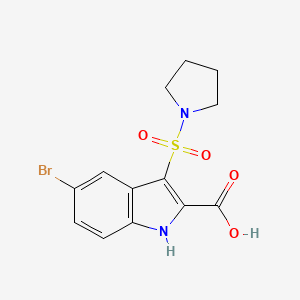
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the class of indolecarboxamides and derivatives This compound is characterized by the presence of a bromine atom, a pyrrolidine-1-sulfonyl group, and a carboxylic acid group attached to an indole ring
準備方法
The synthesis of 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the bromination of an indole derivative, followed by the introduction of the pyrrolidine-1-sulfonyl group through sulfonylation reactions. The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .
化学反応の分析
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Sulfonylation: The pyrrolidine-1-sulfonyl group can undergo further modifications through sulfonylation reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
類似化合物との比較
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine: This compound shares the bromine and pyrrolidine-1-sulfonyl groups but has a pyridine ring instead of an indole ring.
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.
特性
CAS番号 |
918494-39-0 |
|---|---|
分子式 |
C13H13BrN2O4S |
分子量 |
373.22 g/mol |
IUPAC名 |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
InChIキー |
INPCTETUAZKWOV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


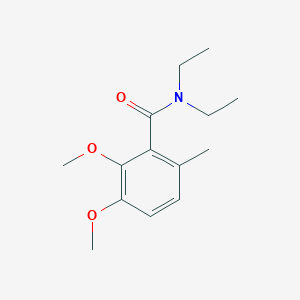

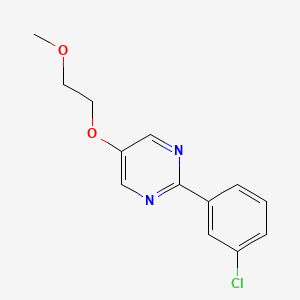
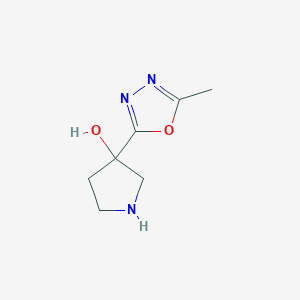


![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
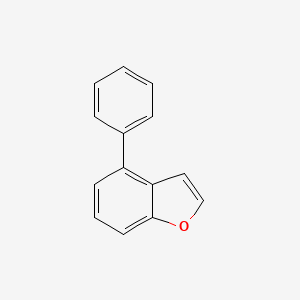


![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)

